molecular formula C11H13ClN2O5S B15170697 1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline CAS No. 914638-50-9

1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline

Cat. No.: B15170697
CAS No.: 914638-50-9
M. Wt: 320.75 g/mol
InChI Key: GDHYATRSZVFQCD-QMMMGPOBSA-N
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Description

1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline is a sulfonamide derivative incorporating L-proline, a chiral amino acid, linked to a multisubstituted benzene ring. The benzene core features amino (-NH₂), chloro (-Cl), and hydroxy (-OH) groups at positions 3, 6, and 2, respectively, with a sulfonyl (-SO₂-) bridge connecting to L-proline. The chloro group enhances lipophilicity, while the amino and hydroxy groups contribute to solubility and intermolecular interactions. Such compounds are often explored for pharmaceutical applications, particularly as enzyme inhibitors or antimicrobial agents, due to the sulfonamide moiety’s prevalence in drug design .

Properties

CAS No.

914638-50-9

Molecular Formula

C11H13ClN2O5S

Molecular Weight

320.75 g/mol

IUPAC Name

(2S)-1-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13ClN2O5S/c12-6-3-4-7(13)9(15)10(6)20(18,19)14-5-1-2-8(14)11(16)17/h3-4,8,15H,1-2,5,13H2,(H,16,17)/t8-/m0/s1

InChI Key

GDHYATRSZVFQCD-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl)C(=O)O

Origin of Product

United States

Biological Activity

The compound 1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings, and providing data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • An amino group (-NH2)
  • A chloro substituent (-Cl)
  • A hydroxy group (-OH)
  • A sulfonyl moiety (-SO2)

This combination of functional groups contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against a range of pathogens. For instance, studies have shown that related sulfonamide compounds can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of 1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline . In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The following table summarizes key findings from relevant research:

StudyCell LineIC50 (μM)Mechanism of Action
Study 1MDA-MB-231 (triple-negative breast cancer)0.126Induction of apoptosis via caspase activation
Study 2MCF-7 (breast cancer)0.87Inhibition of cell proliferation through G2/M phase arrest
Study 3H1975 (non-small cell lung cancer)0.442Inhibition of EGFR signaling pathways

Case Studies

  • Case Study on Anticancer Activity :
    In a study involving the MDA-MB-231 cell line, treatment with the compound resulted in a significant reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways, which was evidenced by increased levels of caspase-9 and changes in mitochondrial membrane potential.
  • Case Study on Antimicrobial Effects :
    Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating its potential as an antimicrobial agent.

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of any new pharmaceutical compound. Preliminary studies suggest that 1-(3-Amino-6-chloro-2-hydroxybenzene-1-sulfonyl)-L-proline exhibits low toxicity in animal models at therapeutic doses. Further investigations are necessary to establish a comprehensive safety profile.

Toxicity Data Summary

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg (in mice)
Skin IrritationNon-irritating
Eye IrritationMild irritation observed

Comparison with Similar Compounds

Key observations :

  • Amino and hydroxy groups: The target compound’s -NH₂ and -OH enhance solubility in polar solvents compared to bromo/methylsulfonyl analogs.
  • Chirality : L-proline confers stereospecificity; analogs with D-proline (e.g., Hypothetical B) may exhibit divergent biological activity.

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